molecular formula C10H12N2O2 B2760542 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 912284-86-7

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2760542
CAS No.: 912284-86-7
M. Wt: 192.218
InChI Key: UMJOZWXIWOTXIQ-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of methoxy and methyl groups in its structure may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoxaline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antiviral, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological activity. Generally, quinoxaline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the methoxy and methyl groups.

    6-Methoxyquinoxaline: Similar structure but without the methyl group.

    4-Methylquinoxaline: Similar structure but without the methoxy group.

Uniqueness

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

IUPAC Name

6-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-6-10(13)11-8-4-3-7(14-2)5-9(8)12/h3-5H,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJOZWXIWOTXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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